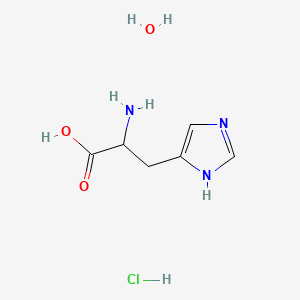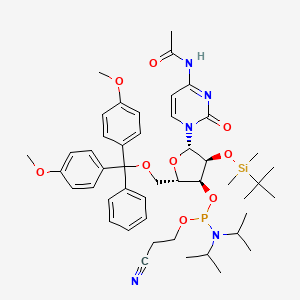
(E,Z)-Epalrestat Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Epalrestat and its isomers, including (E,Z)-Epalrestat Methyl Ester, can be synthesized from rhodanine-3-actic acid and α-methyl-cinnamaldehyde. The (Z,E) configuration is found to be most stable but can transform under sunlight (Hui, 1999).
- Other methyl esters, including eicosapentaenoic acid (EPA) derivatives, involve the Wittig reaction in their synthesis, potentially relevant to (E,Z)-Epalrestat Methyl Ester (Eynard et al., 1998).
Molecular Structure Analysis
- The molecular structure of similar compounds, like (E)- and (Z)-ethyl 3-(2-indolyl)propenoate, can have different ground state conformations, impacting photochemical behaviors. This is significant for understanding the molecular structure of (E,Z)-Epalrestat Methyl Ester (Lewis & Yang, 1996).
Chemical Reactions and Properties
- Trans isomers of EPA and DHA methyl esters, which might be structurally similar to (E,Z)-Epalrestat Methyl Ester, show distinct behavior on cyanopropyl stationary phases (Mjøs, 2005).
Physical Properties Analysis
- The properties of EPA and DHA methyl esters, including their physical attributes, can be enriched through supercritical fluid extraction, which might apply to the physical properties of (E,Z)-Epalrestat Methyl Ester (Higashidate et al., 1990).
Chemical Properties Analysis
- The chemical properties of EPA methyl ester and its triglycerides show that lipid structure significantly influences the composition of monohydroperoxide (MHP) isomers, relevant for understanding the chemical properties of (E,Z)-Epalrestat Methyl Ester (Kawatsu et al., 1998).
Scientific Research Applications
Chemical Stability and Isomerization
- Epalrestat, which includes (E,Z)-Epalrestat methyl ester, has been researched for its configurations and preservation conditions. It was found that the (Z,E) configuration is the most stable, but it can easily convert to (Z,Z) under sunlight, maintaining 93.5% of the (Z,E) configuration in dark conditions even after a year (Hui, 1999).
Photostability and Solubility Improvement
- A study attempted to enhance the photostability and solubility of epalrestat by creating cocrystals with betaine. This approach successfully prevented photoisomerization from E,Z to Z,Z, thus improving photostability. Additionally, the cocrystals showed higher solubility and dissolution rates compared to pure epalrestat crystals (Putra et al., 2018).
Polymorphism and Color Variation
- Research on epalrestat has identified various polymorphic forms and their color behaviors, such as deep red, deep orange, bright yellow, and orange. These forms show configurational isomerism, and the study provides insights into polymorph conversion pathways and the stability of these polymorphs under different conditions (Swapna et al., 2016).
Safety And Hazards
properties
CAS RN |
682775-70-8 |
|---|---|
Product Name |
(E,Z)-Epalrestat Methyl Ester |
Molecular Formula |
C₁₆H₁₅NO₃S₂ |
Molecular Weight |
333.43 |
synonyms |
(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)
![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)

